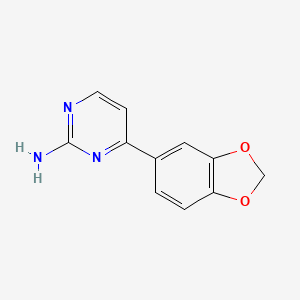
4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine” is an organic compound that belongs to the class of aminobenzoic acids and derivatives . These are benzoic acids (or derivative thereof) containing an amine group attached to the benzene moiety . It has been used in the synthesis of various compounds with potential anticancer activity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . Another study reported the synthesis of 1,3,4-thiadiazole bearing pyrimidine derivatives using optimized reaction conditions .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One application of related pyrimidin-2-amine compounds includes their use as corrosion inhibitors for mild steel in hydrochloric acid solutions. Studies have shown these inhibitors, including derivatives of pyrimidin-2-yl-amine, exhibit good corrosion inhibition even at very low concentrations, indicating their potential in protecting metals from corrosion in acidic environments (Ashassi-Sorkhabi et al., 2005).
Antibacterial and Insecticidal Potential
Pyrimidin-2-amine derivatives have been synthesized for evaluating their insecticidal and antibacterial potential. Specifically, compounds prepared by cyclocondensation involving pyrimidin-2-amine showed activity against certain microorganisms and insects, suggesting their utility in developing new antimicrobial and insecticidal agents (Deohate & Palaspagar, 2020).
Crystal Structure and DFT Studies
The crystal structure and density functional theory (DFT) studies of 4-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine revealed insights into its molecular conformation, stabilization, and chemical reactivity. These findings provide a foundation for understanding the interaction mechanisms and designing molecules with desired properties for various applications (Murugavel et al., 2014).
Antifungal Effect
Research on derivatives of pyrimidin-2-amine, specifically focusing on their antifungal effects, has identified compounds with significant activity against important types of fungi. This highlights their potential as a basis for developing new antifungal agents, contributing to the fight against fungal infections (Jafar et al., 2017).
Dual Inhibitors of Enzymes
Compounds based on pyrimidin-2-amine have been investigated for their potential as dual inhibitors of dihydrofolate reductase and thymidylate synthase, showcasing their application in antitumor agents. This dual inhibitory action suggests their use in cancer treatment, targeting specific enzymes to hinder cancer cell growth (Gangjee et al., 2005).
Zukünftige Richtungen
The future directions for research on “4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine” and similar compounds could include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules . Additionally, CDK4 has been identified as a promising target for breast cancer therapy, suggesting that these compounds could be further explored for their potential in this area .
Eigenschaften
IUPAC Name |
4-(1,3-benzodioxol-5-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c12-11-13-4-3-8(14-11)7-1-2-9-10(5-7)16-6-15-9/h1-5H,6H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPNCFKVEIHZOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


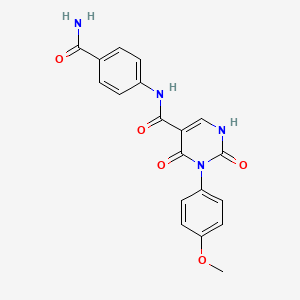
![Tert-butyl 4-[5-(aminomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate](/img/structure/B2692856.png)
![(Z)-4-(methylsulfonyl)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2692857.png)
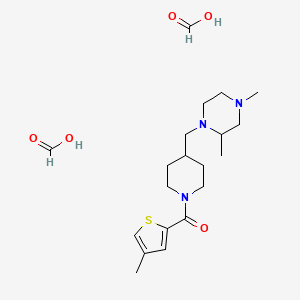

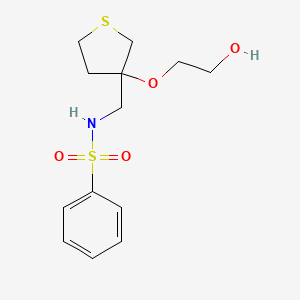
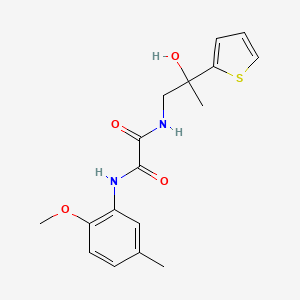
![5-Methyl-5H-pyrimido[5,4-c]thieno[2,3-e][1,2]-thiazin-2-amine 6,6-dioxide](/img/structure/B2692866.png)
![2-Methyl-1-[1-[2-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2692871.png)



